molecular formula C13H10O B1663035 1-(2-Naphthalenyl)-2-propen-1-one CAS No. 4452-06-6

1-(2-Naphthalenyl)-2-propen-1-one

Cat. No. B1663035
CAS RN: 4452-06-6
M. Wt: 182.22 g/mol
InChI Key: FOTCGZPFSUWZBN-UHFFFAOYSA-N
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Description

“1-(2-Naphthalenyl)-2-propen-1-one” is also known as “2-Propanone, 1-(2-naphthalenyl)-” with a CAS Number of 21567-68-0 . Its molecular weight is 184.24 .


Chemical Reactions Analysis

The reactions of naphthalenyl radicals with acetylene (C2H2) have been investigated . The study found significant quantities of C14H10 (likely phenanthrene and anthracene), as well as 2-ethynylnaphthalene (C12H8), from the reaction of the 2-naphthalenyl radical with C2H2 .

Scientific Research Applications

Fluorescence Microscopy

1-(2-Naphthalenyl)-2-propen-1-one derivatives, like 1,1-Dicyano-2-[6-(dimethylamino)naphthalen-2-yl]propene (DDNP), have been synthesized for use as fluorescent dyes in fluorescence microscopy. These dyes exhibit solvent polarity and viscosity-sensitive fluorescence, useful for differentiating between lipid or protein bound states and aqueous media in cellular environments (Jacobson et al., 1996).

Metal Complex Formation

Complexes of metals like Cobalt(II), Nickel(II), and Copper(II) with 1-(2-Naphthalenyl)-2-propen-1-one derivatives demonstrate the compound's ability to form stable metal complexes, which can be studied for various chemical properties and applications (Natarajan & Tharmaraj, 1990).

Chemotherapeutic Potential

Research into chalcones, which include 1-(2-Naphthalenyl)-2-propen-1-one derivatives, has shown their potential as chemotherapeutic agents. These compounds exhibit properties like anti-tumor promotion and cell proliferation inhibition (Barakat et al., 2015).

Nonlinear Optical Properties

The compound and its derivatives have been investigated for their third-order nonlinear optical properties, which are relevant in the fields of optoelectronics and photonics. This application is crucial for developing materials for advanced technological applications (Sreenath et al., 2018).

Synthesis of Polycyclic Compounds

1-(2-Naphthalenyl)-2-propen-1-one derivatives are used in the synthesis of polycyclic compounds, showcasing their role in facilitating complex chemical reactions and creating novel organic compounds (Iwasawa & Matsuo, 1997).

properties

IUPAC Name

1-naphthalen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h2-9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTCGZPFSUWZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Naphthalenyl)-2-propen-1-one

Synthesis routes and methods

Procedure details

Naphthalene (0.128 g), acryloyl chloride (0.11 g), and aluminium chloride (0.15 g) were treated in the same manner as described in Example 1 to obtain the title compound (75 mg).
Quantity
0.128 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Assia, M Amel, Z Nouara, M Mahieddine… - … Section E: Structure …, 2014 - scripts.iucr.org
The title compound, C22H20O, was synthesized by reacting 4-isopropylbenzaldehyde with 2-acetonaphtone by aldolic condensation under Claisen–Schmidt conditions. The molecule …
Number of citations: 1 scripts.iucr.org
ER Gross - 2005 - search.proquest.com
Myocardial infarction is the leading cause of mortality in the Western world, contributing to 40% of all causes [1]. Over two decades ago, Murry, Jennings and Reimer produced a …
Number of citations: 0 search.proquest.com

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